molecular formula C8H4ClF5 B13335806 2-Chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene

2-Chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene

Cat. No.: B13335806
M. Wt: 230.56 g/mol
InChI Key: RMCKMDQLGUIEBR-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4ClF5. This compound is characterized by the presence of chlorine, difluoromethyl, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene typically involves the introduction of chlorine, difluoromethyl, and trifluoromethyl groups onto a benzene ring. One common method is the halogenation of a benzene derivative followed by the introduction of difluoromethyl and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The difluoromethyl and trifluoromethyl groups can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-Chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical

Properties

Molecular Formula

C8H4ClF5

Molecular Weight

230.56 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4ClF5/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H

InChI Key

RMCKMDQLGUIEBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)C(F)(F)F

Origin of Product

United States

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